molecular formula C17H12Cl2N2OS B2883659 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164458-36-9

2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B2883659
CAS No.: 1164458-36-9
M. Wt: 363.26
InChI Key: FBZCJGMFDNCPAE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold known for its wide spectrum of biological activities, substituted at the 2-position with a 2,6-dichlorobenzylthio group and at the 5-position with a trans-stilbene moiety. The presence of the electronegative chlorine atoms is intended to enhance lipophilicity, potentially facilitating improved transport across biological membranes. Researchers value 1,3,4-oxadiazole derivatives primarily for their antimicrobial and anticancer potential. Compounds within this class have demonstrated remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli . The oxadiazole ring acts as a bioisostere for esters and carboxylic acids, contributing to the molecule's metabolic stability and its ability to interact with key biological targets . In oncology research, 1,3,4-oxadiazoles are investigated as hybrid pharmacophores capable of inhibiting critical enzymes involved in cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The specific substitution pattern on this compound makes it a promising candidate for structure-activity relationship (SAR) studies aimed at developing novel anti-infective or antiproliferative agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-7-4-8-15(19)13(14)11-23-17-21-20-16(22-17)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCJGMFDNCPAE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thioamide, followed by cyclization with formamide to yield the oxadiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and overall structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has shown potential in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in environmental research, such as in the development of new catalysts or sensors, are also promising.

Mechanism of Action

The mechanism by which 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For example, in drug development, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity Trends in Oxadiazole Derivatives

1,3,4-Oxadiazoles are pharmacologically versatile, with substituents dictating activity profiles (). For example:

  • 5-[2-(2,6-Dichloroaniline)benzyl]-2-mercapto-1,3,4-oxadiazole (Figure 18 in ) exhibits antimicrobial activity due to the thiol (–SH) group’s nucleophilic reactivity and the dichloroaniline moiety’s hydrophobic interactions.
  • Styryl-substituted derivatives , such as the target compound, may prioritize anti-inflammatory or antitumor activities via π-system-mediated intercalation or enzyme inhibition .

Electronic and Steric Modifications

  • Nitro vs. Chlorine Substitutions: Triazolothiadiazoles with nitro groups () show antibacterial activity against Staphylococcus aureus and E. coli.
  • Sulfanyl vs. Mercapto Groups : The target compound’s sulfanyl (–S–) linker may offer greater stability compared to mercapto (–SH) groups, reducing oxidative degradation while maintaining affinity for metal-containing enzymes .

Biological Activity

The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The molecular formula for this compound is C17H12Cl2N2OSC_{17}H_{12}Cl_2N_2OS with a molar mass of 363.26 g/mol .

  • CAS Number : 1164458-36-9
  • Molecular Structure : The structure features a dichlorobenzyl group and a phenylethenyl moiety linked through a sulfanyl bridge to an oxadiazole ring.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their screening against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). For instance, certain derivatives showed IC50 values lower than standard chemotherapeutics like staurosporine .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF74.18 ± 0.05
Compound CSW11162.71 ± 0.18

In another study, various oxadiazole derivatives were screened for their ability to inhibit cell growth in different cancer types. Some compounds demonstrated over 90% inhibition at specific concentrations, indicating robust anticancer potential .

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have shown promising antimicrobial activity. A series of synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had strong bactericidal effects, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus< 10 µg/mL
Compound EEscherichia coli< 20 µg/mL

The mechanisms underlying the biological activities of oxadiazoles are diverse:

  • Anticancer Mechanism : Many oxadiazoles induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival.
  • Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled study involving several oxadiazole derivatives, one compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing its potential as a targeted therapy .
  • Case Study on Antimicrobial Properties : A recent study evaluated the efficacy of newly synthesized oxadiazole derivatives against resistant strains of bacteria. Results demonstrated that certain compounds effectively inhibited growth even in multidrug-resistant strains .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how do substituents influence yield and purity?

Methodological Answer: The synthesis typically involves multistep reactions starting from substituted benzoic acids or thiol precursors. For example:

  • Step 1: Condensation of 2,6-dichlorobenzyl thiol with a halogenated oxadiazole intermediate (e.g., 5-bromo-1,3,4-oxadiazole) under nitrogen atmosphere in DMF .
  • Step 2: Introduction of the (E)-2-phenylethenyl group via Heck coupling or Wittig reaction to ensure stereochemical control .
  • Purification: Recrystallization or column chromatography (TLC monitoring) is critical, as evidenced by yields ranging from 27.7% to 83.3% in structurally similar oxadiazoles .
    Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance stability but may reduce reactivity, requiring optimized temperatures (70–100°C) and catalysts (e.g., Pd for coupling reactions) .

Q. Q2. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra for characteristic shifts. For example:
    • The (E)-2-phenylethenyl group shows trans coupling constants (J = 16–18 Hz) in ¹H NMR .
    • Sulfanyl (–S–) and oxadiazole carbons appear at δ 160–170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₃H₁₆Cl₂N₂OS requires exact mass 458.03 g/mol) .
  • X-ray Crystallography: Resolve L-shaped molecular conformations and dihedral angles between aromatic rings, as seen in related oxadiazoles .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity, and how can contradictions in pharmacological data be resolved?

Methodological Answer:

  • Anti-inflammatory vs. Anticonvulsant Activity:
    • The 2,6-dichlorobenzyl group enhances anti-inflammatory activity by interacting with COX-2, as shown in pylorus ligation assays .
    • In contrast, replacing the phenylethenyl group with a pyrazolyl moiety shifts activity toward anticonvulsant effects (maximal electroshock model) .
  • Resolving Data Contradictions:
    • Compare IC₅₀ values across studies. For example, chlorophenyl derivatives exhibit lower ulcerogenicity (20–30% vs. 50% for fluorophenyl analogs) due to reduced acidity .
    • Use molecular docking to assess binding affinity variations caused by substituent electronic effects (e.g., Cl vs. NO₂) .

Q. Q4. What computational strategies are recommended to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate binding to ion channels (e.g., Piezo1) using software like GROMACS. The sulfanyl group may coordinate with Lysine residues, altering mechanosensitivity .
  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The oxadiazole ring’s electron-deficient nature favors interactions with π-accepting targets .
  • SAR Studies:
    • Correlate Hammett constants (σ) of substituents with bioactivity. For example, –Cl (σ = 0.23) enhances membrane permeability compared to –OCH₃ (σ = -0.27) .

Q. Q5. How can researchers address stability challenges during in vitro assays?

Methodological Answer:

  • Photostability: Shield from UV light to prevent oxadiazole ring degradation (common in scintillators like BPBD) .
  • pH-Dependent Solubility:
    • Use DMSO stock solutions (≤10 mM) and dilute in PBS (pH 7.4). Aggregation occurs below pH 6 due to protonation of the sulfanyl group .
  • Metabolic Stability:
    • Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolites. Methylation of the phenylethenyl group reduces clearance rates by 40% .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogous Oxadiazoles

Substituent (R)Activity (IC₅₀)Model SystemReference
2,6-Dichlorobenzyl12 μM (Anti-inflammatory)Pylorus ligation
3-Chloro-2-fluorophenyl8 μM (Anticonvulsant)Maximal electroshock
4-Nitrobenzyl25 μM (Antioxidant)DPPH assay

Q. Table 2. Optimal Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity (HPLC)
Thiol-Oxadiazole CouplingDMF, K₂CO₃, 80°C, 12h78–83%≥95%
Phenylethenyl AdditionPd(OAc)₂, PPh₃, 100°C65–70%≥90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.